![molecular formula C18H16N2O4S B2616516 3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide CAS No. 313403-76-8](/img/structure/B2616516.png)
3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide
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Description
3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide, also known as MSN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MSN belongs to the family of sulfonamide-based molecules, which are known for their diverse biological activities.
Scientific Research Applications
Potential Inhibitor of SARS-CoV-2 Proteases
The compound has been studied for its potential as an inhibitor of SARS-CoV-2 proteases . This research is particularly relevant in the context of the COVID-19 pandemic. The SARS-CoV-2 main protease (M pro) enzyme plays a vital role in viral replication, and inhibiting this enzyme can be an effective strategy for developing new COVID-19 drugs .
Drug-likeness and ADMET Prediction
The compound has been subjected to in silico analysis, including Lipinski’s rule and ADMET prediction . These analyses are crucial in drug discovery to predict the drug-likeness of a compound and its potential absorption, distribution, metabolism, excretion, and toxicity.
Pharmacophore Modeling and Molecular Docking
Pharmacophore modeling and molecular docking against the active site of SARS-CoV-2 target main protease (M pro) enzyme have been performed with this compound . These techniques are used to understand how the compound interacts with the target enzyme and to predict its binding affinity.
DFT Analysis
The compound has been subjected to Density Functional Theory (DFT) analysis . DFT is a computational technique used in quantum mechanics to investigate the electronic structure of molecules. It can provide insights into the charge transfer at the molecular level and the stability of the compound.
Green Synthesis
The compound has been synthesized using an efficient, eco-friendly, simple, and green method . Green synthesis methods are gaining popularity in scientific research due to their environmental sustainability.
Commercial Availability
The compound is commercially available and can be purchased from various suppliers for scientific research .
properties
IUPAC Name |
3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-14-6-8-15(9-7-14)25(19,22)23/h2-11H,1H3,(H,20,21)(H2,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDSVJAOPMSGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide |
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